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Compound of Interest

Compound Name: 2-Propyloctanal

Cat. No.: B15460182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Propyloctanal, a branched-chain aliphatic aldehyde. The information presented herein is

intended to support researchers in the identification, characterization, and quality control of this

compound. The data tables summarize the predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, while the experimental protocols

offer standardized methodologies for acquiring such data.

Predicted Spectroscopic Data
The following tables outline the predicted spectroscopic data for 2-Propyloctanal. These

predictions are based on established principles of organic spectroscopy and data from

analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Propyloctanal (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.6 - 9.7 Triplet 1H
Aldehydic proton (-

CHO)

2.2 - 2.4 Multiplet 1H

α-proton (-

CH(CH₂CH₂CH₃)CHO

)

1.2 - 1.6 Multiplet 14H

Methylene protons in

octyl and propyl

chains

0.8 - 1.0 Triplet 6H
Terminal methyl

protons (-CH₃)

Table 2: Predicted ¹³C NMR Data for 2-Propyloctanal (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

203 - 205 Carbonyl carbon (-CHO)

50 - 55 α-carbon (-CH(CH₂CH₂CH₃)CHO)

20 - 40 Methylene carbons in octyl and propyl chains

14 Terminal methyl carbons (-CH₃)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Propyloctanal (Neat)
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Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2850 Strong C-H stretch (alkane)

2830 - 2810 Medium C-H stretch (aldehyde)

2730 - 2710 Medium
C-H stretch (aldehyde, Fermi

resonance)[1][2]

1730 - 1720 Strong C=O stretch (aldehyde)[1][3]

1465 Medium C-H bend (methylene)

1380 Medium C-H bend (methyl)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Propyloctanal (Electron Ionization - EI)

m/z Relative Intensity Assignment

170 Moderate Molecular Ion [M]⁺

169 Low [M-H]⁺

141 Moderate [M-C₂H₅]⁺ (α-cleavage)

127 Moderate [M-C₃H₇]⁺ (α-cleavage)

99 High
[M-C₅H₁₁]⁺ (α-cleavage of

pentyl group)

72 High
McLafferty rearrangement

product

57 High [C₄H₉]⁺

43 High [C₃H₇]⁺

29 Moderate [CHO]⁺

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters should be optimized for the specific sample and

equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Propyloctanal in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or

32) should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled sequence is typically used. A larger number of scans will be required

compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

IR Spectroscopy
Sample Preparation: As 2-Propyloctanal is a liquid, the spectrum can be obtained neat.

Apply a thin film of the sample between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 2-Propyloctanal in a volatile organic

solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet

system, such as direct injection or through a gas chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
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Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of

the compound (e.g., m/z 20-200).

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Propyloctanal.

Spectroscopic Analysis Workflow for 2-Propyloctanal
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Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis of 2-Propyloctanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. 2-Propyloctanal | C11H22O | CID 14029656 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Propyloctanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15460182#spectroscopic-data-of-2-propyloctanal-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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